MPP dihydrochloride

概要

説明

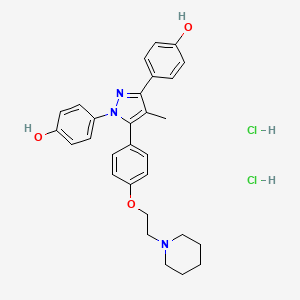

Methylpiperidino pyrazole is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor alpha (ERα). It is widely used in scientific research to study the function of this receptor. The compound has a molecular formula of C29H31N3O3 and a molar mass of 469.585 g/mol .

作用機序

メチルピペリジノピラゾールは、エストロゲン受容体アルファに選択的に結合することで作用し、その活性を阻害します。この阻害により、受容体は遺伝子転写を活性化することができなくなります。これは、受容体の生物学的機能に不可欠です。この化合物は、エストロゲン受容体ベータよりもエストロゲン受容体アルファに対して200倍の選択性を持ち、エストロゲン受容体ベータよりもエストロゲン受容体アルファ媒介遺伝子転写を阻害する能力が1000倍高い .

生化学分析

Biochemical Properties

MPP Dihydrochloride plays a significant role in biochemical reactions. It interacts with the estrogen receptor, specifically ER alpha . It has been shown to induce apoptosis in endometrial cancer cells and oLE cell lines .

Cellular Effects

This compound has various effects on cells. It can induce apoptosis in certain cell lines, such as endometrial cancer cells and oLE cells . It also has the ability to reverse the positive effects of beta-estradiol .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the estrogen receptor, specifically ER alpha . It acts as a silent antagonist, displaying a high affinity for ER alpha .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: Methylpiperidino pyrazole can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with β-diketones. This reaction typically occurs in the presence of a catalyst such as iodine or under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of methylpiperidino pyrazole often involves green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts. These methods aim to reduce the environmental impact and improve the sustainability of the production process .

化学反応の分析

反応の種類: メチルピペリジノピラゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体になることがあります。

還元: 還元反応により、ピラゾール環に結合した官能基が修飾されることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換ピラゾール誘導体が含まれており、生物学的および化学的特性が異なります .

4. 科学研究での応用

メチルピペリジノピラゾールは、エストロゲン受容体アルファに対する高い選択性があるため、科学研究で広く使用されています。その用途には次のようなものがあります。

化学: エストロゲン受容体の機能と調節を研究するためのツールとして使用されます。

生物学: エストロゲン受容体がさまざまな生物学的プロセスで果たす役割を理解するのに役立ちます。

医学: 特定の癌など、エストロゲン受容体機能不全に関連する疾患の潜在的な治療的用途について研究されています。

科学的研究の応用

Methylpiperidino pyrazole is extensively used in scientific research due to its high selectivity for estrogen receptor alpha. Some of its applications include:

Chemistry: Used as a tool to study the function and regulation of estrogen receptors.

Biology: Helps in understanding the role of estrogen receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to estrogen receptor dysfunction, such as certain cancers.

Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors

類似化合物との比較

メチルピペリジノピラゾールは、エストロゲン受容体アルファに対する高い選択性があるため、ユニークです。類似の化合物には次のものがあります。

プロピルピラゾールトリオール: もう1つの選択的なエストロゲン受容体アルファアンタゴニスト。

ジアリールプロピオニトリル: エストロゲン受容体ベータに選択的。

プリナベレル: 選択的なエストロゲン受容体ベータアゴニスト。

リキリティゲニン: 選択的なエストロゲン受容体ベータ活性を示す天然化合物

これらの化合物は、選択性と生物学的活性において異なっており、メチルピペリジノピラゾールは、エストロゲン受容体アルファを特異的に研究するための貴重なツールとなっています。

生物活性

MPP dihydrochloride, chemically known as 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride, is recognized as a highly selective antagonist of the estrogen receptor alpha (ERα). Its biological activity is primarily characterized by its ability to inhibit estrogen-mediated signaling pathways, which has implications in various physiological and pathological contexts, including cancer and reproductive health.

This compound exhibits over 200-fold selectivity for ERα compared to ERβ, with binding affinities (K_i values) reported at 2.7 nM and 1800 nM for ERα and ERβ, respectively . This selective antagonism leads to significant alterations in cellular processes influenced by estrogen.

Interaction with Estrogen Receptors

Research indicates that this compound binds to ERα through multiple interactions, including hydrogen bonds and hydrophobic interactions. For instance, it forms two hydrogen bonds and three hydrophobic bonds with specific residues of ERα (Asp333, Leu159, Arg326, Asp329, and Gln351) which alters the receptor's conformation and inhibits its interaction with 17β-estradiol . This change in conformation prevents the activation of estrogen-responsive genes, thereby modulating various cellular functions such as apoptosis and proliferation.

In Vitro Studies

- Cell Proliferation and Apoptosis : this compound has been shown to reduce cell viability in various cancer cell lines. For example, in RL95-2 endometrial cancer cells, MPP exhibited an IC50 value of approximately 20 μM, indicating significant antiproliferative effects . The compound also influences the expression of pro-apoptotic proteins (Bax/Bak) while decreasing anti-apoptotic proteins (Bcl-2/Bcl-XL), suggesting a shift towards increased apoptosis in treated cells .

- Cytotoxicity : The cytotoxic effects of MPP were assessed using real-time cell growth profiling. The compound demonstrated a concentration-dependent decrease in cell viability across different concentrations (10 μM to 30 μM), with notable efficacy observed at higher concentrations .

In Vivo Studies

In animal models, this compound has been administered to assess its therapeutic potential against conditions such as pulmonary hypertension (PH). In studies involving SERT+ mice, MPP treatment resulted in increased expression of bone morphogenetic protein receptor type 2 (BMPR2) and attenuated the development of PH induced by chronic hypoxia . This suggests that MPP may have protective effects against estrogen-mediated vascular remodeling.

Case Study: Endometrial Cancer

A study investigated the combined effects of this compound and ginsenoside PPD on endometrial stromal cells (eESCs). The results indicated that while both compounds promoted autophagy and altered apoptosis-related protein levels, there was no synergistic effect when used in combination. This highlights the potential use of MPP as a standalone treatment option for conditions exacerbated by estrogen signaling .

Case Study: Pulmonary Hypertension

Another study focused on the role of MPP in pulmonary hypertension. It was found that MPP administration not only inhibited the progression of PH but also modulated receptor expression linked to vascular health. This reinforces the compound's potential therapeutic applications beyond oncology .

Binding Interactions of this compound with ERα

| Molecule Interaction | Point Interaction | Category | Donor Atom | Acceptor Atom | Binding Energy (kJ/mol) |

|---|---|---|---|---|---|

| ERα – MPP | MPP:N – ASP333:OD2 | Hydrogen bond | N | OD2 | -341.22 |

| MPP:H – LEU159:O | Hydrogen bond | H | O | - | |

| MPP:H – ARG326:O | Hydrophobic bond | H | O | - | |

| ASP329:H – MPP:C | Hydrophobic bond | H | C | - | |

| GLN351:O – MPP:C | Hydrophobic bond | O | C | - |

Cytotoxicity Profile of this compound

| Compound | IC50 Value (μM) |

|---|---|

| α-Chaconine | 4.72 |

| α-Solanine | 26.27 |

| API-1 | 56.67 |

| This compound | 20.01 |

特性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: this compound (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of this compound binding to ERα?

A2: By blocking ERα, this compound inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, this compound was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, this compound partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of this compound for ERα compare to other estrogen receptor antagonists?

A3: this compound exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes this compound a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how this compound is used in scientific research?

A4: this compound is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used this compound to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: this compound can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of this compound?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of this compound. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。